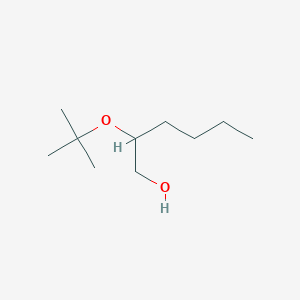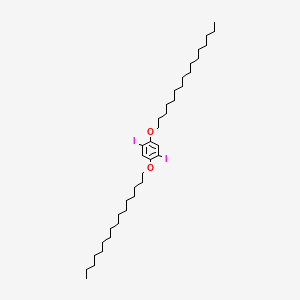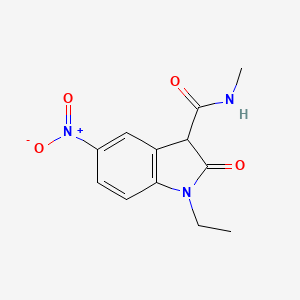silane CAS No. 144534-61-2](/img/structure/B12556436.png)
[(Cyclopent-3-en-1-yl)methoxy](triphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopent-3-en-1-yl)methoxysilane is a chemical compound with the molecular formula C24H24OSi It is known for its unique structure, which includes a cyclopentene ring attached to a methoxy group and bonded to a triphenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-3-en-1-yl)methoxysilane typically involves the reaction of cyclopent-3-en-1-ylmethanol with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Cyclopent-3-en-1-ylmethanol+TriphenylchlorosilaneBase(Cyclopent-3-en-1-yl)methoxysilane+HCl
Industrial Production Methods
Industrial production of (Cyclopent-3-en-1-yl)methoxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopent-3-en-1-yl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
(Cyclopent-3-en-1-yl)methoxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Cyclopent-3-en-1-yl)methoxysilane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their function and activity. The pathways involved include:
Binding to active sites: The compound can bind to the active sites of enzymes, altering their catalytic activity.
Modulation of signaling pathways: It can modulate signaling pathways by interacting with key proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: A simpler analog without the cyclopentene and methoxy groups.
Cyclopent-3-en-1-ylmethoxy(dimethyl)silane: A similar compound with dimethyl groups instead of triphenyl groups.
Uniqueness
(Cyclopent-3-en-1-yl)methoxysilane is unique due to its combination of a cyclopentene ring, methoxy group, and triphenylsilane moiety
Propriétés
Numéro CAS |
144534-61-2 |
|---|---|
Formule moléculaire |
C24H24OSi |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
cyclopent-3-en-1-ylmethoxy(triphenyl)silane |
InChI |
InChI=1S/C24H24OSi/c1-4-14-22(15-5-1)26(23-16-6-2-7-17-23,24-18-8-3-9-19-24)25-20-21-12-10-11-13-21/h1-11,14-19,21H,12-13,20H2 |
Clé InChI |
APKJTYCOLKNPHH-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
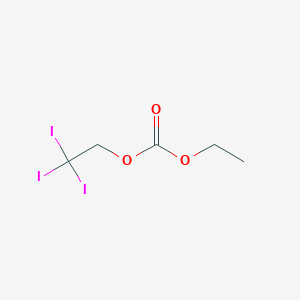
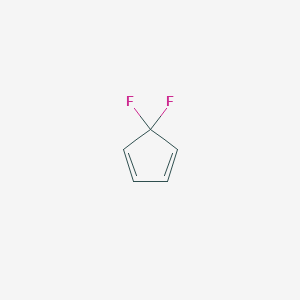

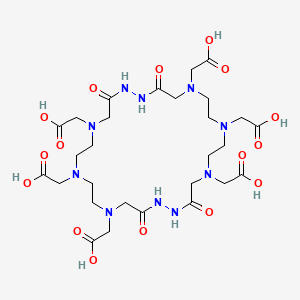

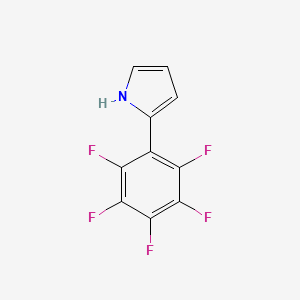
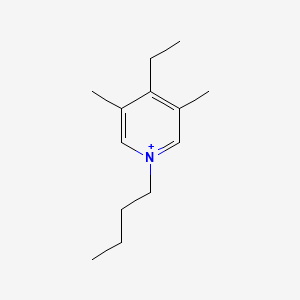
![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)
